2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide
Description
2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group and a phenoxyphenyl group attached to an acetamide backbone
Properties
IUPAC Name |
2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(14-15-6-4-5-9-19(15)22(24)25)21-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-13H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTHHEGOXRPOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 2-nitroaniline with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(2-aminophenyl)-N-(4-phenoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-nitrophenyl)acetic acid and 4-phenoxyaniline.
Scientific Research Applications
2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitrophenyl and phenoxyphenyl groups can interact with the active site of the enzyme or receptor through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to inhibition or activation of the target, depending on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenyl)-N-phenylacetamide: Lacks the phenoxy group, which may result in different biological activity and physical properties.
2-(4-nitrophenyl)-N-(4-phenoxyphenyl)acetamide: The nitro group is positioned differently, potentially affecting its reactivity and interactions with biological targets.
2-(2-aminophenyl)-N-(4-phenoxyphenyl)acetamide: The nitro group is reduced to an amino group, which can significantly alter its chemical reactivity and biological activity.
Uniqueness
2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both nitrophenyl and phenoxyphenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
